molecular formula C11H10N6OS B2969116 N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide CAS No. 2418731-05-0

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide

カタログ番号 B2969116
CAS番号: 2418731-05-0
分子量: 274.3
InChIキー: RTIZOMPLEONVJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which can have therapeutic implications for a variety of neurological and psychiatric disorders.

作用機序

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the central nervous system, and plays an important role in regulating neuronal activity. By increasing GABA levels, this compound can have a calming and inhibitory effect on neuronal activity, which can be beneficial in a variety of neurological and psychiatric disorders.

実験室実験の利点と制限

One advantage of N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained inhibition of GABA-AT. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a relatively short shelf-life, which can limit its use in long-term studies.

将来の方向性

There are several potential future directions for research on N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide. One area of interest is the development of more effective formulations or delivery methods to improve its solubility and stability. Another area of interest is the exploration of its therapeutic potential in additional neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also interest in the development of more selective and potent inhibitors of GABA-AT, which could have even greater therapeutic potential.

合成法

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the conversion of commercially available starting materials to the final product. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions and purification methods to ensure high purity and yield.

科学的研究の応用

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

N-(1-cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c12-7-11(2-3-11)13-9(18)5-17-10(14-15-16-17)8-1-4-19-6-8/h1,4,6H,2-3,5H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIZOMPLEONVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CN2C(=NN=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。